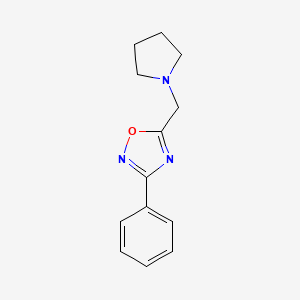
3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole, also known as PPOX, is a heterocyclic compound with potential applications in scientific research. This compound is synthesized using a straightforward method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
科学的研究の応用
3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and may have potential as a therapeutic agent for inflammatory diseases. 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has also been studied for its potential as an antitumor agent, with promising results in preclinical studies. Additionally, 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has been studied for its potential as a fluorescent probe for imaging applications.
作用機序
The mechanism of action of 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has been shown to have anti-inflammatory and antitumor effects in preclinical studies. It has been shown to inhibit the production of inflammatory mediators and to induce apoptosis in cancer cells. Additionally, 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has been shown to have fluorescent properties, making it a potential tool for imaging applications.
実験室実験の利点と制限
One advantage of 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole is its simple synthesis method and high purity yield. Additionally, 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has been shown to have potential applications in anti-inflammatory and antitumor research. However, one limitation of 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole is its limited solubility in water, which may limit its use in certain experiments.
将来の方向性
For 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole research include further exploration of its mechanism of action and potential therapeutic applications. Additionally, 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole may have potential as a fluorescent probe for imaging applications, and further research in this area is warranted. Finally, the development of 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole analogs may lead to compounds with improved solubility and efficacy.
合成法
The synthesis of 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole involves the reaction of 1-phenyl-1H-pyrrole-2-carbaldehyde with hydrazine hydrate, followed by reaction with ethyl chloroacetate to form the intermediate compound. The intermediate is then reacted with potassium hydroxide and acetic anhydride to produce 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole. This method is simple, efficient, and yields high purity 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole.
特性
IUPAC Name |
3-phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-6-11(7-3-1)13-14-12(17-15-13)10-16-8-4-5-9-16/h1-3,6-7H,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHSEZRMZBDOHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7564992.png)
![2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564998.png)
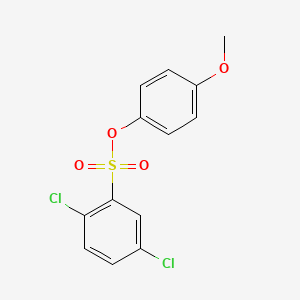
![2-(1-adamantyl)-N-[2-[1-(4-chlorophenyl)ethylamino]-2-oxoethyl]acetamide](/img/structure/B7565011.png)
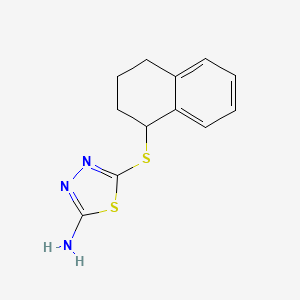
![N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide](/img/structure/B7565019.png)
![5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide](/img/structure/B7565027.png)

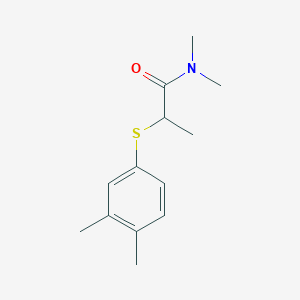

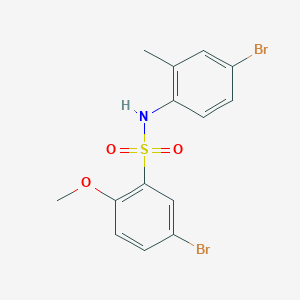
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B7565054.png)
![3-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-1,1-diethylurea](/img/structure/B7565062.png)
![4-fluoro-N-[1-[1-(4-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]benzamide](/img/structure/B7565082.png)